![molecular formula C17H15NO4S B3173801 methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 950269-98-4](/img/structure/B3173801.png)
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Overview
Description
Methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a derivative of 1,2-benzothiazine 1,1-dioxide . It is considered as one of the most promising antimicrobials . It has been studied for its in vitro activity towards clinically relevant microorganisms and fibroblasts .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in a refrigerator . Its molecular weight is 269.28 .Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, compounds with a halo group at the 7 and 8 positions of the ring have shown active properties . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various biochemical pathways related to their biological activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
Action Environment
It’s known that the compound is a white crystalline solid and slightly soluble in chloroform and methanol .
Advantages and Limitations for Lab Experiments
MPTP is a valuable tool for studying Parkinson's disease in animal models. It produces a reproducible and selective loss of dopaminergic neurons, which closely mimics the pathophysiology of Parkinson's disease. MPTP is also relatively inexpensive and easy to administer. However, MPTP has some limitations. It is a neurotoxin that can be hazardous to researchers if proper safety precautions are not taken. MPTP also has some species-specific effects, which may limit its use in certain animal models.
Future Directions
There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease. MPTP is also being used to study the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of Parkinson's disease. Finally, MPTP is being used to study the potential neuroprotective effects of various compounds in animal models of Parkinson's disease.
Conclusion
Methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a synthetic compound that is widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. MPTP is a valuable tool for studying Parkinson's disease in animal models, but it has some limitations. There are several future directions for the use of MPTP in scientific research, including the development of new animal models and the identification of new therapeutic targets for the treatment of Parkinson's disease.
Scientific Research Applications
MPTP is widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. MPTP is used to create animal models of Parkinson's disease, which can be used to study the disease mechanisms and to test potential therapies.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-18-16(17(19)22-2)15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)23(18,20)21/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVMHKGRXMPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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